molecular formula C10H19N3O B14888371 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one

6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B14888371
M. Wt: 197.28 g/mol
InChI Key: PPUCKLMFVDZUMQ-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[35]nonan-7-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspiro nonane ring and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of suitable precursors. One common method involves the condensation of a bromoalkane with a tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the spiro junction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. For example, it can bind to the switch-II pocket of the KRAS G12C protein, inhibiting its activity and thereby preventing cell proliferation . This interaction is facilitated by the unique spirocyclic structure of the compound, which allows it to fit into the binding pocket of the protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethyl-2-(methylamino)-6,8-diazaspiro[35]nonan-7-one is unique due to its specific substitution pattern and the presence of both a ketone and a methylamino group

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

6,8-dimethyl-2-(methylamino)-6,8-diazaspiro[3.5]nonan-7-one

InChI

InChI=1S/C10H19N3O/c1-11-8-4-10(5-8)6-12(2)9(14)13(3)7-10/h8,11H,4-7H2,1-3H3

InChI Key

PPUCKLMFVDZUMQ-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2(C1)CN(C(=O)N(C2)C)C

Origin of Product

United States

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